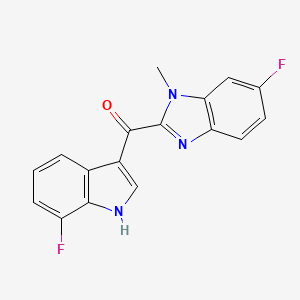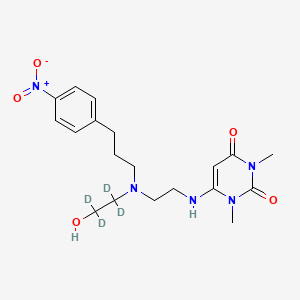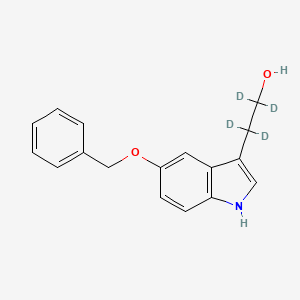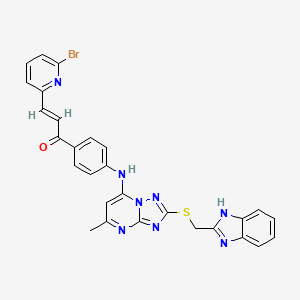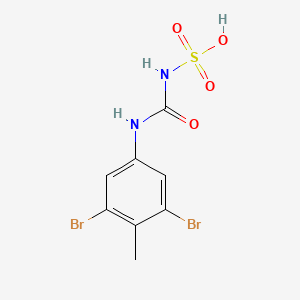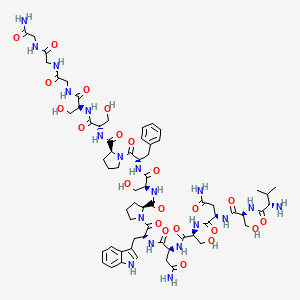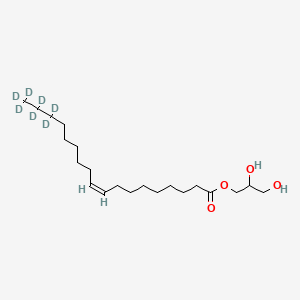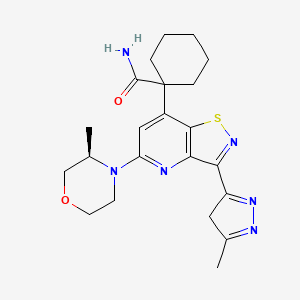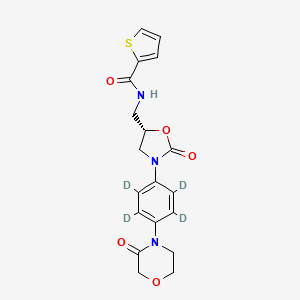
Dechloro-Rivaroxaban-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dechloro-Rivaroxaban-d4 is a deuterium-labeled analog of Dechloro-Rivaroxaban, which is an impurity of Rivaroxaban. Rivaroxaban is a novel anticoagulant that directly inhibits Factor Xa, a crucial enzyme in the blood coagulation cascade. This compound is primarily used in scientific research as an internal standard for the quantification of Rivaroxaban in various analytical methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dechloro-Rivaroxaban-d4 involves the incorporation of deuterium atoms into the molecular structure of Dechloro-Rivaroxaban. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuterium Exchange: Deuterium atoms are introduced into the molecule through exchange reactions with deuterated solvents or reagents.
Purification: The product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated reagents.
Purification and Quality Control: Rigorous purification and quality control measures to ensure the product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions: Dechloro-Rivaroxaban-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Dechloro-Rivaroxaban-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Rivaroxaban.
Pharmacokinetics: Helps in studying the pharmacokinetics of Rivaroxaban by providing accurate measurements of drug concentrations in biological samples.
Drug Development: Assists in the development and validation of analytical methods for new anticoagulant drugs.
Biomedical Research: Used in various biomedical research studies to understand the metabolism and action of Rivaroxaban.
Mechanism of Action
Dechloro-Rivaroxaban-d4 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, Rivaroxaban, exerts its effects by directly inhibiting Factor Xa. Factor Xa is essential for the conversion of prothrombin to thrombin, a key step in the blood coagulation process. By inhibiting Factor Xa, Rivaroxaban prevents the formation of thrombin and subsequently reduces blood clot formation .
Comparison with Similar Compounds
Rivaroxaban: The parent compound, used as an anticoagulant.
Dechloro-Rivaroxaban: An impurity of Rivaroxaban.
Rivaroxaban-d4: Another deuterium-labeled analog used as an internal standard.
Uniqueness: Dechloro-Rivaroxaban-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and drug development.
Properties
Molecular Formula |
C19H19N3O5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1/i3D,4D,5D,6D |
InChI Key |
SJVCANNMDYDYLN-OKKZONDFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4)[2H] |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


